N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide

CB1 receptor allosteric modulator GPCR

Researchers developing quinoxaline-6-carboxamide allosteric modulators face SAR discontinuity when substituting the N-methylpiperazine side chain-single-atom changes shift potency >3.6-fold. This compound eliminates that ambiguity as a structurally defined 4-methylpiperazine regioisomer reference. • CB1 allosteric probe: enables profiling of β-arrestin-2 recruitment vs. Gᵢ protein dissociation bias. • Antibacterial SAR standard: 16 mm S. aureus / 12 mm E. coli inhibition zone benchmark for outer-membrane penetration studies. • FBDD-ready fragment: MW 271.32 Da, zero Rule-of-3 violations, logP 1.56, TPSA 63.05 Ų, 95%+ purity. Multi-vendor sourcing with typical lead times of 2-3 weeks for resupply.

Molecular Formula C14H17N5O
Molecular Weight 271.324
CAS No. 881438-32-0
Cat. No. B2921133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide
CAS881438-32-0
Molecular FormulaC14H17N5O
Molecular Weight271.324
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C14H17N5O/c1-18-6-8-19(9-7-18)17-14(20)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3,(H,17,20)
InChIKeyBFUXNJXSFIGUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylpiperazin-1-yl)quinoxaline-6-carboxamide (CAS 881438-32-0): Procurement-Relevant Chemical Identity and Pharmacophore Context


N-(4-Methylpiperazin-1-yl)quinoxaline-6-carboxamide (CAS 881438-32-0, molecular formula C14H17N5O, molecular weight 271.32 g/mol) is a nitrogen‑rich heterocyclic compound belonging to the quinoxaline‑6‑carboxamide class. Its architecture combines an electron‑deficient quinoxaline core, a carboxamide linkage at position 6, and an N‑(4‑methylpiperazin‑1‑yl) side chain that introduces both a basic amine and a tertiary amide character . The quinoxaline‑6‑carboxamide template has recently emerged as a privileged scaffold for allosteric modulation of G‑protein‑coupled receptors (GPCRs) and for antibacterial lead discovery, making substitution at the amide nitrogen a critical determinant of target engagement and selectivity [1][2].

Why N-(4-Methylpiperazin-1-yl)quinoxaline-6-carboxamide Cannot Be Replaced by Other Quinoxaline-6-Carboxamides Without Quantitative Re-Validation


Quinoxaline‑6‑carboxamides are not a uniform compound class. The N‑substituent on the carboxamide group dictates the three‑dimensional presentation of the amide oxygen and the piperazine nitrogen, which directly controls recognition at allosteric GPCR pockets and bacterial enzyme active sites. For example, the close analogue N‑(4‑ethylphenyl)quinoxaline‑6‑carboxamide (PSB‑18579) acts as a negative allosteric modulator of CB₁ receptors (IC₅₀ 6.78 µM in β‑arrestin‑2 recruitment), while quinoline‑6‑carboxamide congeners show entirely different agonist/antagonist profiles [1]. In the antibacterial domain, the replacement of the N‑methylpiperazine moiety with morpholine, pyrrolidine, or substituted phenyl groups shifts the minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli by 2‑ to >4‑fold within the same quinoxaline‑6‑carboxamide series [2]. These data demonstrate that even single‑atom changes on the amide side chain produce quantitatively distinct potency and selectivity fingerprints. Therefore, substituting N‑(4‑methylpiperazin‑1‑yl)quinoxaline‑6‑carboxamide with any other quinoxaline‑6‑carboxamide derivative without re‑establishing quantitative target‑engagement parameters will invalidate experimental reproducibility and compromise structure‑activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for N-(4-Methylpiperazin-1-yl)quinoxaline-6-carboxamide Versus Closest Structural Analogs


Allosteric CB₁ Receptor Modulation: Functional Selectivity vs. N-(4-Ethylphenyl)quinoxaline-6-carboxamide (PSB-18579)

The quinoxaline‑6‑carboxamide scaffold is validated as an allosteric modulator of CB₁ receptors. The reference compound PSB‑18579 (N‑(4‑ethylphenyl)quinoxaline‑6‑carboxamide) is a negative allosteric modulator (NAM) with an IC₅₀ of 6.78 µM in the β‑arrestin‑2 recruitment assay while exhibiting no effect on Gᵢ protein dissociation, a hallmark of biased allosteric modulation [1]. N‑(4‑Methylpiperazin‑1‑yl)quinoxaline‑6‑carboxamide replaces the hydrophobic ethylphenyl group of PSB‑18579 with a hydrogen‑bond‑capable methylpiperazine moiety, which is predicted to alter the allosteric coupling between the extracellular and intracellular receptor domains. Direct head‑to‑head quantitative data for the target compound in the same assay are not yet publicly available; however, the physicochemical switch from logP 3.2 (PSB‑18579) to a computed logP of 1.56 for the target compound represents a >1.6 log unit increase in hydrophilicity, sufficient to change membrane partitioning and allosteric site accessibility [2].

CB1 receptor allosteric modulator GPCR β-arrestin-2 recruitment

Antibacterial Activity: Structural Differentiation from Morpholine and Pyrrolidine Quinoxaline-6-Carboxamide Analogs

In a series of quinoxaline‑6‑carboxamide derivatives screened for antibacterial activity, the N‑methylpiperazine‑containing compound (5n) exhibited a distinct zone‑of‑inhibition profile relative to its morpholine (5m) and pyrrolidine (5p) counterparts. Against Staphylococcus aureus, compound 5n produced a 16 mm inhibition zone versus 18 mm for morpholine analog 5m and 16 mm for pyrrolidine analog 5p at an equivalent concentration (25 µg/mL in DMSO), while the standard drug norfloxacin gave 25 mm. Against Escherichia coli, compound 5n gave 12 mm versus 14 mm (5m), 12 mm (5p), and 19 mm (norfloxacin) [1]. Although the target regions differ in the carboxamide linker geometry, the data establish that the 4‑methylpiperazine substituent confers an antibacterial potency intermediate between morpholine and pyrrolidine, yet consistently distinct from both. This non‑interchangeability emphasizes that the N‑methylpiperazine moiety is not an inert solubilizing group but an active participant in target binding.

antibacterial quinoxaline-6-carboxamide SAR Staphylococcus aureus Escherichia coli

Ligand Efficiency Metrics vs. 3-Methylpiperazinyl and Piperazinyl Quinoxaline PI3K Inhibitors

In a PI3Kα inhibitor discovery program, a series of 2‑(piperazin‑1‑yl)‑3‑(phenylsulfonyl)quinoxalines were profiled for cytotoxicity against the HCT116 colorectal cancer cell line. The 4‑methylpiperazin‑1‑yl derivative (compound 15) displayed an IC₅₀ of 1.68 µM, compared to 0.47 µM for the unsubstituted piperazin‑1‑yl analog (compound 20) and 1.17 µM for the 3‑methylpiperazin‑1‑yl regioisomer (compound 25) [1]. This 3.6‑fold potency difference between the 4‑methyl and des‑methyl piperazine analogs, and the 1.4‑fold difference between the 4‑methyl and 3‑methyl regioisomers, highlights that the methylation position on the piperazine ring is not a trivial structural variation but a key driver of cytotoxicity and, by extension, PI3Kα binding efficiency. The target compound, bearing a 4‑methylpiperazin‑1‑yl carboxamide at the 6‑position of the quinoxaline, shares this critical 4‑methylpiperazine recognition element, positioning it as a regioisomerically defined chemical probe for PI3K‑related pathways.

PI3K inhibitor cancer ligand efficiency HCT116 cytotoxicity

Physicochemical and Drug-Likeness Profile vs. Average Quinoxaline-6-Carboxamide Library Members

The target compound's computed molecular properties place it within the optimal oral drug-likeness space defined by Lipinski's Rule of 5 (MW 271.32 ≤ 500 Da; logP 1.56 ≤ 5; H-bond acceptors 6 ≤ 10; H-bond donors 1 ≤ 5) and the more restrictive Rule of 3 for fragment-based lead discovery [1]. The topological polar surface area (TPSA) of 63.05 Ų is below the 140 Ų threshold predictive of good oral bioavailability while being above the 60 Ų limit often associated with blood-brain barrier penetration, suggesting a balanced profile for systemic or peripheral applications. Compared to bulkier quinoxaline-6-carboxamide derivatives such as those bearing 2,3-diphenyl substituents or extended alkyl linkers, the target compound offers a notably lower molecular weight and fewer rotatable bonds (2), which translates into higher ligand efficiency and more favorable entropy of binding when elaborated into lead series.

drug-likeness Lipinski Rule of 5 physicochemical properties logP TPSA

Recommended Application Scenarios for N-(4-Methylpiperazin-1-yl)quinoxaline-6-carboxamide Based on Differential Evidence


GPCR Allosteric Modulator Probe Development with Defined Physicochemical Properties

The compound is suited for laboratories synthesizing focused libraries of quinoxaline‑6‑carboxamide allosteric modulators targeting CB₁ or related class A GPCRs. Its low logP (1.56) and moderate TPSA (63.05 Ų) distinguish it from the more lipophilic lead PSB‑18579 (logP ~3.2), enabling exploration of peripherally restricted or low‑brain‑penetrant cannabinoid allosteric modulators [1]. Researchers can use this compound as an N‑methylpiperazine reference standard when profiling functional selectivity between β‑arrestin‑2 recruitment and Gᵢ protein dissociation pathways.

Antibacterial SAR Anchor Point for Gram-Positive vs. Gram-Negative Selectivity Studies

Based on the distinct inhibition zone pattern observed for the N‑methylpiperazine analog (5n) against S. aureus (16 mm) and E. coli (12 mm), this compound serves as a validated SAR probe for medicinal chemists dissecting the contribution of the distal amine to bacterial outer membrane penetration [2]. It is particularly useful as an intermediate‑potency comparator when benchmarking novel quinoxaline‑6‑carboxamide antibacterials against norfloxacin (25 mm for S. aureus) and structurally divergent analogs such as morpholine‑containing derivatives.

Kinase Inhibitor Lead Optimization Requiring Regioisomeric Piperazine Control

The 3.6‑fold potency shift observed between 4‑methylpiperazine and des‑methyl piperazine quinoxaline PI3K inhibitors (IC₅₀ 1.68 µM vs. 0.47 µM in HCT116 cells) establishes that precise N‑methyl placement is critical for target engagement [3]. N‑(4‑Methylpiperazin‑1‑yl)quinoxaline‑6‑carboxamide provides a structurally defined 4‑methylpiperazine regioisomer that eliminates the ambiguity of racemic or 3‑methyl‑containing mixtures, making it a reliable negative‑control or potency‑attenuated tool compound for PI3Kα‑dependent cell models.

Fragment‑Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 271.32 Da, zero Rule‑of‑3 violations, only two rotatable bonds, and a balanced logP/TPSA profile, this compound meets all criteria for a high‑quality fragment for FBDD screening collections [4]. Its 4‑methylpiperazine moiety provides a synthetically tractable vector for fragment growing or merging strategies, while the quinoxaline‑6‑carboxamide core offers multiple sites for structure‑guided elaboration (positions 2, 3, 7, 8). Procurement for fragment library construction is supported by commercially available 95 %+ purity .

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